molecular formula C20H22N2O3S B3015569 (E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate CAS No. 1235674-86-8

(E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate

Cat. No.: B3015569
CAS No.: 1235674-86-8
M. Wt: 370.47
InChI Key: HUYPJPLUSWDPSO-CMDGGOBGSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes understanding the compound’s stability, reactivity, and any special handling or storage requirements .

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

(E)-phenyl 4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxylate derivatives have demonstrated significant potential in anti-angiogenic activities and DNA cleavage capabilities. These properties are crucial for their role in anticancer therapy, as they can inhibit the formation of blood vessels in tumors and interact with DNA in cancer cells (Kambappa et al., 2017).

Molecular Structure and Hydrogen Bonding

The molecular structure of related compounds, characterized by hydrogen bonding and C-H…π interactions, underlines their stability and potential for biological interactions. These structural features can be pivotal in understanding their mode of action in various biological processes (Khan et al., 2013).

Enzyme Inhibitory Activities

Compounds with a similar molecular framework have shown effectiveness in inhibiting various enzymes, including those involved in bacterial and viral infections. This suggests potential applications in antimicrobial and antiviral therapies (Cetin et al., 2021).

Nonlinear Optical Limiting

Derivatives of thiophene, a core component of the compound , have demonstrated significant nonlinear optical limiting behavior. This property is valuable in the development of materials for optical communications and protective devices in photonics (Anandan et al., 2018).

Antimicrobial and Anti-Arrhythmic Properties

Related piperidine-based compounds have exhibited antimicrobial and anti-arrhythmic activities. This highlights the potential of this compound derivatives in developing new therapeutic agents for treating infections and cardiac disorders (Faty et al., 2010).

Mechanism of Action

The mechanism of action is typically used in the context of bioactive compounds and drugs. It refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It also includes understanding safe handling procedures and appropriate disposal methods .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and any potential for new synthesis methods or improvements to existing ones .

Properties

IUPAC Name

phenyl 4-[[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c23-19(9-8-18-7-4-14-26-18)21-15-16-10-12-22(13-11-16)20(24)25-17-5-2-1-3-6-17/h1-9,14,16H,10-13,15H2,(H,21,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYPJPLUSWDPSO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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